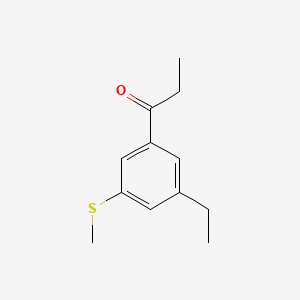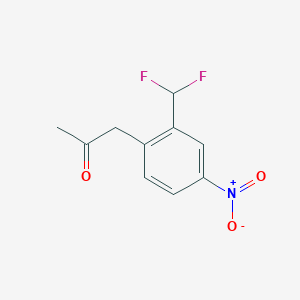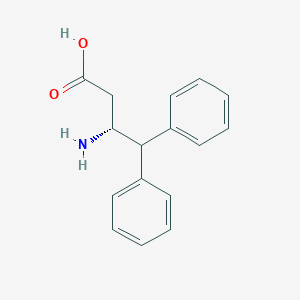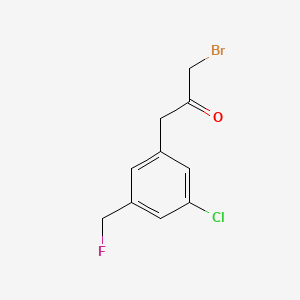
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO and a molecular weight of 279.53 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(fluoromethyl)benzene and 1-bromo-2-propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetone or dichloromethane. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or other transition metals may be used to enhance the reaction rate.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated ketones on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Bromo-3-phenylpropan-2-one: Lacks the chlorine and fluorine atoms, making it less reactive in certain chemical reactions.
3-Bromo-1-(3-chloro-5-fluorophenyl)propan-2-one: Similar structure but different positioning of halogen atoms, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H9BrClFO |
|---|---|
Molekulargewicht |
279.53 g/mol |
IUPAC-Name |
1-bromo-3-[3-chloro-5-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-10(14)4-7-1-8(6-13)3-9(12)2-7/h1-3H,4-6H2 |
InChI-Schlüssel |
GGSDMMPAHDTZNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1CF)Cl)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)
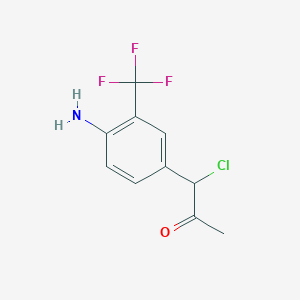
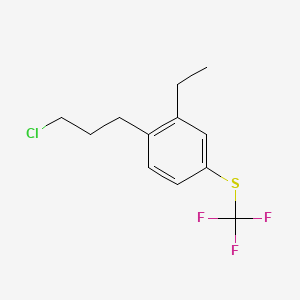
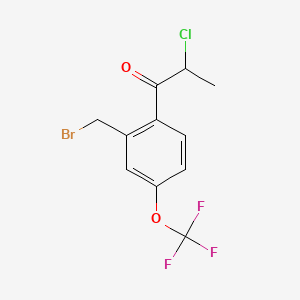
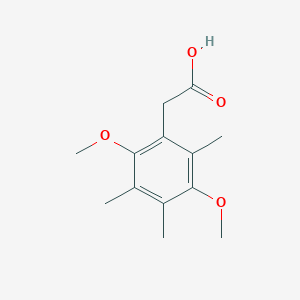
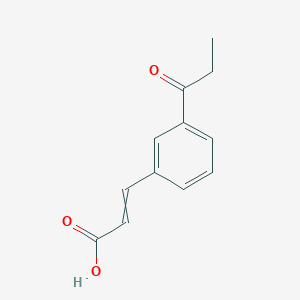

![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)

